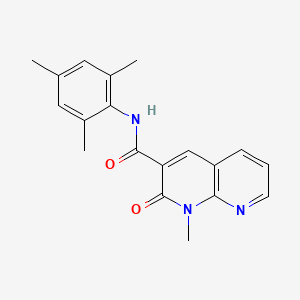

N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Descripción

N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a mesityl (2,4,6-trimethylphenyl) group at the N-carboxamide position. This compound belongs to a broader class of 1,8-naphthyridine derivatives, which are studied for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-11-8-12(2)16(13(3)9-11)21-18(23)15-10-14-6-5-7-20-17(14)22(4)19(15)24/h5-10H,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKLWHBCRKQVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

Introduction of the Mesityl Group: The mesityl group (2,4,6-trimethylphenyl) can be introduced via a Friedel-Crafts alkylation reaction using mesitylene and a suitable catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the naphthyridine derivative with an appropriate amine, such as methylamine, under conditions that facilitate amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the naphthyridine core, potentially converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Hydroxylated mesityl derivatives or naphthyridine ketones.

Reduction: Alcohol derivatives of the naphthyridine core.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, which can be exploited in the development of new therapeutic agents.

Medicine

In medicinal chemistry, N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various disease models.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Key Structural Features

The 1,8-naphthyridine scaffold is a common feature among analogs, but substitutions at positions 1, 3, and 4 dictate pharmacological profiles. Below is a comparative analysis of substituents and bioactivities:

Structure-Activity Relationship (SAR) Insights

- Position 1 Substituents :

- Methyl (Target Compound) : Smaller alkyl groups may enhance metabolic stability compared to longer chains (e.g., pentyl in JT11 or 4-chlorobutyl in LV50) but could reduce membrane permeability .

- Hydroxy (6u) : Polar groups like hydroxy improve solubility but may limit blood-brain barrier penetration, making them suitable for peripheral targets like HIV integrase .

- Fluorinated Benzyl (6u): Electron-withdrawing fluorine atoms improve binding affinity to enzymes like HIV integrase through halogen bonding . Cycloheptyl (VL15): Cyclic aliphatic groups contribute to immunomodulatory effects by modulating cytokine release .

- Core Modifications :

Advantages and Limitations of the Target Compound

- Advantages :

- The mesityl group may improve target selectivity and metabolic stability due to steric hindrance.

- The methyl group at position 1 balances lipophilicity and solubility.

- Limitations: Lack of explicit pharmacological data in the evidence limits mechanistic insights. Potential solubility issues due to the hydrophobic mesityl group.

Actividad Biológica

N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of 1,8-naphthyridine, a compound class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a naphthyridine core, which is crucial for its biological activity. The presence of the mesityl group enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. A study synthesized multiple derivatives and tested their cytotoxicity against eight cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12 | HBL-100 (breast) | 1.37 |

| 17 | KB (oral) | 3.7 |

| 22 | SW-620 (colon) | 3.0 |

These findings indicate that N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may possess potent anticancer properties similar to other derivatives tested .

Antibacterial Activity

Naphthyridine derivatives are also noted for their antibacterial activities. Studies have shown that N-mesityl derivatives can enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. For instance:

| Antibiotic | MIC (µg/mL) without N-mesityl | MIC (µg/mL) with N-mesityl |

|---|---|---|

| Ofloxacin | 32 | 4 |

| Lomefloxacin | 16 | 2 |

These results suggest a synergistic effect when combined with fluoroquinolones . The mechanism appears to involve inhibition of bacterial topoisomerases, leading to bacterial death.

Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, N-mesityl derivatives have shown anti-inflammatory effects. Studies indicate that these compounds modulate cytokine and chemokine levels in dendritic cells, which are crucial for inflammatory responses. This modulation indicates potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation. The most notable results were observed in breast cancer cells (HBL-100), where the IC50 was significantly lower than other tested compounds.

Case Study 2: Antibiotic Synergy

A clinical study assessed the effectiveness of N-mesityl in combination with standard antibiotics against resistant strains of E. coli and S. aureus. The results indicated that the combination therapy significantly reduced the MICs of antibiotics compared to their use alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.